![molecular formula C21H25N3O6 B409401 (4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B409401.png)
(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C21H25N3O6 and a molecular weight of 415.4 g/mol. This compound is characterized by the presence of a nitro group attached to a phenyl ring, a trimethoxybenzyl group, and a piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an amide intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong nucleophiles like sodium methoxide, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzyl compounds, and hydrolyzed fragments, depending on the specific reaction conditions employed .
科学研究应用
(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of (4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trimethoxybenzyl group may enhance the compound’s ability to penetrate cellular membranes and reach its targets .
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl structure but lacks the piperazine and nitro groups.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-Methoxyphenethylamine but with a different substitution pattern.
4-Nitrophenethylamine: Contains the nitro group but lacks the piperazine and trimethoxybenzyl groups.
Uniqueness
(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, trimethoxybenzyl group, and piperazine ring allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C21H25N3O6 |
|---|---|
分子量 |
415.4g/mol |
IUPAC 名称 |
(4-nitrophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O6/c1-28-18-9-6-16(19(29-2)20(18)30-3)14-22-10-12-23(13-11-22)21(25)15-4-7-17(8-5-15)24(26)27/h4-9H,10-14H2,1-3H3 |
InChI 键 |
DIGFDMVBHXPUHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


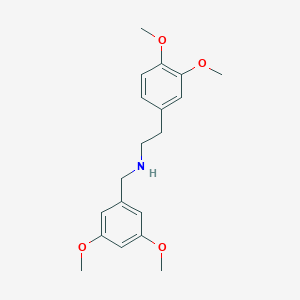
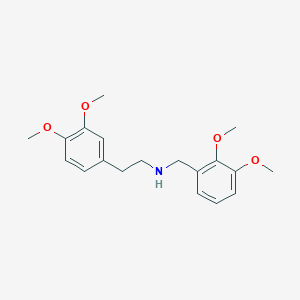
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]cyclohexanamine](/img/structure/B409321.png)
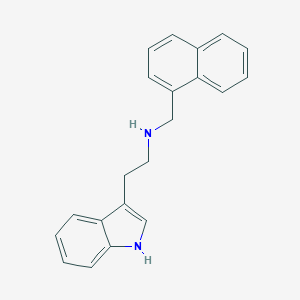
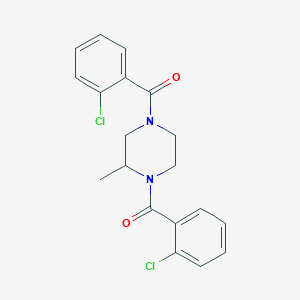
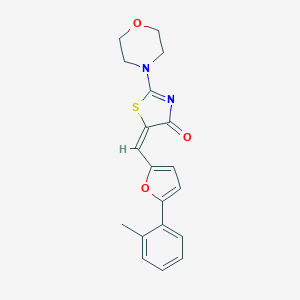
![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409332.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409334.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B409335.png)
![2-(4-benzyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B409336.png)
![8-([1,1'-biphenyl]-4-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B409337.png)
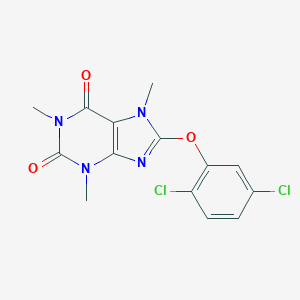

![ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409341.png)
